3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride
Beschreibung
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a cyclobutane-based small molecule featuring an imidazole ring directly attached to the cyclobutane scaffold and an amine group at the 1-position. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical and biochemical applications. The compound’s molecular formula is C₇H₁₁N₃·2HCl, with a molecular weight of 209.9 g/mol. It is supplied by multiple vendors, including Honour Enterprise Company Limited and Nanjing Norris Pharm Technology Co., Ltd., with certifications such as ISO and FDA, indicating its use in regulated industries .
Eigenschaften
IUPAC Name |
3-(1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNIGWFQZAIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NC=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-85-4 | |
| Record name | 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a cyclobutanone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, leading to inhibition or activation of enzymatic activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties/Applications |
|---|---|---|---|---|
| This compound | C₇H₁₁N₃·2HCl | 209.9 | Cyclobutane, imidazole, dihydrochloride | Enhanced solubility for drug development |
| (1S,3S)-3-(1H-Pyrazol-1-yl)cyclobutan-1-amine dihydrochloride | C₇H₁₁N₃·2HCl | 209.9 | Pyrazole substituent | Potential kinase inhibitor applications |
| 3-(4H-1,2,4-Triazol-4-yl)cyclobutan-1-amine dihydrochloride | C₆H₁₀N₄·2HCl | 210.9 | Triazole substituent | Antibacterial/antifungal research |
| 3-(Methylsulfanyl)cyclobutan-1-amine hydrochloride | C₅H₁₁NS·HCl | 153.7 | Methylsulfanyl group, single HCl | Intermediate in agrochemical synthesis |
- Key Differences: Heterocyclic Substituents: Replacing imidazole with pyrazole or triazole alters hydrogen-bonding capacity and electronic properties, impacting target selectivity. Salt Form: The dihydrochloride form of the target compound improves solubility compared to the monohydrochloride derivative (e.g., 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride) .
Benzimidazole and Imidazole-Based Dihydrochlorides
Biologische Aktivität
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a compound with significant potential in various biological applications, primarily due to its structural features that facilitate interaction with biological targets. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H11N3.2ClH
- Molecular Weight : 210.11 g/mol
- CAS Number : 2230799-85-4
The compound consists of an imidazole ring and a cyclobutane moiety, which contribute to its unique biological properties. The imidazole ring is known for its role in enzyme catalysis and receptor binding, while the cyclobutane structure can influence the compound's spatial orientation and reactivity.
Target Interactions
Research indicates that compounds similar to this compound may interact with specific protein targets, such as the c522 residue of p97, a protein involved in various cellular processes including protein degradation and cell cycle regulation.
Proposed Modes of Action
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes through competitive or non-competitive mechanisms due to its structural similarity to natural substrates.
- Receptor Binding : The imidazole group can facilitate binding to various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity. For instance, it has been evaluated for its effectiveness against bacterial strains, showing promising results in inhibiting growth at specific concentrations.
Anticancer Potential
The compound has also been investigated for anticancer properties. Preliminary studies indicate that it may induce cytotoxic effects on several cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, this compound was tested against multiple cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound demonstrated an IC50 value ranging from 20 μM to 40 μM, indicating moderate potency compared to standard chemotherapeutic agents. Further mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
Q & A
Q. What are the critical steps in synthesizing 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves coupling an imidazole precursor with a cyclobutane-amine backbone under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are often used to stabilize intermediates .
- Temperature control : Reactions may require heating (60–70°C) to accelerate nucleophilic substitution or coupling steps .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures purity (>95%) . Optimization involves iterative adjustments to solvent ratios, catalyst loading (e.g., K₂CO₃), and reaction time .
Q. How can researchers validate the structural integrity of this compound?
Structural validation employs:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirms imidazole ring protons (δ 7.2–7.8 ppm) and cyclobutane backbone .
- IR spectroscopy : Identifies N-H stretches (3300–3500 cm⁻¹) and amine/imine vibrations .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (~212.12 g/mol) .
Q. What factors influence the solubility and stability of this compound in aqueous and organic media?
- Dihydrochloride salt form : Enhances aqueous solubility due to ionic interactions, but may degrade under prolonged exposure to moisture .
- Organic solvents : Stable in DMSO or ethanol for long-term storage (-20°C) .
- pH sensitivity : Amine protonation in acidic conditions (pH < 4) improves stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for imidazole-cyclobutane derivatives?
Contradictions often arise from:
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP levels in viability assays) .
- Structural analogs : Subtle changes (e.g., cyclobutane vs. propane backbones) alter binding affinities to targets like histamine receptors . Mitigation strategies include:
- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to controls.
- Orthogonal assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) .
Q. What computational methods are effective in predicting the reactivity of this compound with biological targets?
Advanced approaches include:
- Quantum mechanical calculations : Density Functional Theory (DFT) models predict electron density distribution at the imidazole N3 position, a common site for H-bonding .
- Molecular docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., cytochrome P450) .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
A robust experimental framework includes:
- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) under varying inhibitor concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Mutagenesis studies : Identify critical residues (e.g., histidine or aspartate in active sites) via site-directed mutagenesis .
Q. What strategies are recommended for optimizing SAR studies of imidazole-cyclobutane derivatives?
Structure-Activity Relationship (SAR) optimization involves:
- Scaffold modifications : Introduce substituents (e.g., halogens, methyl groups) at the cyclobutane or imidazole positions to modulate steric/electronic effects .
- Bioisosteric replacement : Swap the cyclobutane ring with azetidine or pyrrolidine to assess conformational flexibility .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential binding features .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., catalyst concentration, stirring rate) .
Q. What are best practices for analyzing contradictory spectral data (e.g., NMR splitting patterns)?
- Decoupling experiments : Suppress scalar couplings to simplify splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
